

Application Note: Quantification of Dicofol Using Certified Reference Materials

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Compound of Interest

Compound Name: *Dicofol*

Cat. No.: *B1670483*

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Introduction

Dicofol is an organochlorine pesticide and miticide structurally related to DDT. Due to its environmental persistence and potential health impacts, its use has been banned or restricted in many regions, including internationally under the Stockholm Convention. Accurate quantification of **Dicofol** residues in environmental and agricultural samples is crucial for monitoring compliance with regulatory limits and ensuring consumer safety. A significant challenge in **Dicofol** analysis is its thermal instability, as it can readily degrade to p,p'-dichlorobenzophenone (DCBP), particularly in the hot inlet of a gas chromatograph. This degradation can lead to inaccurate quantification and poor reproducibility.

The use of Certified Reference Materials (CRMs) is fundamental to developing and validating robust and reliable analytical methods for **Dicofol**.^[1] CRMs provide traceability and assurance of the concentration and purity of the standard, which is essential for accurate calibration, method validation, and ongoing quality control.^[1] This application note provides detailed protocols for the quantification of **Dicofol** in various matrices using CRMs with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Certified Reference Materials (CRMs)

The selection of a high-quality, certified reference material is the first critical step for accurate quantification. Several suppliers offer **Dicofol** CRMs in neat (pure solid) form or as solutions in various organic solvents.

Table 1: Examples of Commercially Available **Dicofol** CRMs

Product Description	Supplier	Format	Solvent (if applicable)	Storage Conditions
Dicofol, TraceCERT®	Sigma-Aldrich	Neat	N/A	2-8°C
Dicofol (Kelthane)	AccuStandard	Neat (10 mg)	N/A	Freeze (< -10°C), under N ₂ [2]
Dicofol	LGC Standards	Neat (100 mg)	N/A	Refer to Certificate of Analysis[3]
Dicofol Solution	CPAChem	Solution (100 µg/mL)	Acetonitrile	2-8°C[4]
Dicofol Solution	-	Solution (100 µg/mL)	Cyclohexane	4°C[5]
D8-Dicofol Solution	-	Solution (100 µg/mL)	Cyclohexane	4°C[5]

Note: This table is not exhaustive and is for illustrative purposes. Always refer to the supplier's Certificate of Analysis for specific details.

Using an isotope-labeled internal standard, such as **Dicofol-D8**, is highly recommended to compensate for matrix effects and correct for losses during sample preparation and degradation during analysis.[6]

Experimental Protocols

The following sections detail the preparation of standards and sample analysis using GC-MS and LC-MS/MS.

Objective: To prepare accurate stock and working standard solutions for calibration.

Materials:

- **Dicofol** CRM (neat or certified solution)
- **Dicofol-D8** CRM (for internal standard)
- Class A volumetric flasks and pipettes
- Analytical balance
- High-purity solvent (e.g., Acetonitrile, Hexane, or Ethyl Acetate)

Protocol:

- Primary Stock Solution (from neat CRM, e.g., 1000 µg/mL):
 - Allow the neat CRM vial to equilibrate to room temperature before opening.
 - Accurately weigh approximately 10 mg of the neat **Dicofol** CRM into a 10 mL Class A volumetric flask.
 - Record the exact weight.
 - Dissolve the material in a suitable solvent (e.g., acetonitrile) and fill to the mark.
 - Calculate the exact concentration based on the weighed mass and purity from the Certificate of Analysis.
 - Repeat this process for the isotope-labeled internal standard (e.g., **Dicofol-D8**).
- Working Stock Solution (e.g., 10 µg/mL):
 - Perform a serial dilution from the primary stock solution. For example, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the chosen solvent.
- Calibration Standards (e.g., 5-100 ng/mL):
 - Prepare a series of calibration standards by serially diluting the working stock solution.[6]

- Spike each calibration standard with the internal standard (e.g., **Dicofol-D8**) at a constant concentration (e.g., 20 ng/mL).[6]
- For GC analysis, standards should ideally be matrix-matched to improve reproducibility of analyte decomposition in the injector.[6]
- Storage:
 - Store all stock and working solutions in amber glass vials at 2-8°C or as recommended by the CRM supplier to prevent photodegradation and evaporation.[4] Acidification of solutions in acetonitrile with acetic or formic acid can help protect **Dicofol** from degradation.[6]

Objective: To extract **Dicofol** from a complex matrix efficiently.

Protocol:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and the internal standard (**Dicofol-D8**).
- Add the QuEChERS extraction salts (e.g., EN 15662 packet containing magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute and centrifuge.
- Transfer an aliquot of the supernatant (acetonitrile layer) for cleanup.
- For cleanup (d-SPE), transfer an aliquot of the extract to a tube containing primary secondary amine (PSA) and magnesium sulfate. Note: PSA is alkaline and can degrade **Dicofol**; skipping this dSPE step or immediate acidification of the final extract is recommended to minimize losses.[6]
- Vortex and centrifuge.
- The final supernatant is ready for analysis by LC-MS/MS or can be solvent-exchanged for GC-MS analysis.

Objective: To quantify **Dicofol**, minimizing on-instrument degradation.

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